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molecular formula C10H10BrN B8667626 3-(3-Bromopropyl)benzonitrile CAS No. 83101-15-9

3-(3-Bromopropyl)benzonitrile

Cat. No. B8667626
M. Wt: 224.10 g/mol
InChI Key: SHCYJKVSXCAQAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07396844B1

Procedure details

1.5 g (8.56 mmol) of 3-(3-cyanophenyl)propionic acid and 1.19 ml (8.56 mmol) of triethylamine were dissolved in 42 ml of tetrahydrofuran. 0.819 ml (8.56 mmol) of ethyl chloroformate was added to the solution under cooling with ice, and they were stirred for 20 minutes. Precipitates thus formed were removed by the suction filtration. 3 g of ice and 0.648 g (17.12 mmol) of sodium borohydride were added to the filtrate under cooling with ice, and they were stirred for 1 hour. 20 ml of 1 N aqueous hydrogen chloride solution was added to the reaction mixture, and they were stirred at room temperature for one hour. After the treatment with ethyl acetate as the extractant in an ordinary manner, an oily residue was obtained, which was dissolved in 86 ml of dichloromethane. 5.68 g (17.12 mmol) of carbon tetrabromide and 2.69 g (10.27 mmol) of triphenylphosphine were added to the solution, and they were stirred at room temperature for one hour. The reaction mixture was treated with ethyl acetate as the extractant in an ordinary manner to obtain the crude compound, which was purified by the silica gel column chromatography to obtain the title compound.
Quantity
86 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
1.5 g
Type
reactant
Reaction Step Four
Quantity
1.19 mL
Type
reactant
Reaction Step Four
Quantity
42 mL
Type
solvent
Reaction Step Four
Quantity
0.819 mL
Type
reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
3 g
Type
reactant
Reaction Step Six
Quantity
0.648 g
Type
reactant
Reaction Step Six
Quantity
20 mL
Type
reactant
Reaction Step Seven
Quantity
5.68 g
Type
reactant
Reaction Step Eight
Quantity
2.69 g
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([CH2:9][CH2:10][C:11](O)=O)[CH:6]=[CH:7][CH:8]=1)#[N:2].C(N(CC)CC)C.ClC(OCC)=O.[BH4-].[Na+].Cl.C(Br)(Br)(Br)[Br:31].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>O1CCCC1.ClCCl.C(OCC)(=O)C>[Br:31][CH2:11][CH2:10][CH2:9][C:5]1[CH:4]=[C:3]([CH:8]=[CH:7][CH:6]=1)[C:1]#[N:2] |f:3.4|

Inputs

Step One
Name
Quantity
86 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
1.5 g
Type
reactant
Smiles
C(#N)C=1C=C(C=CC1)CCC(=O)O
Name
Quantity
1.19 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
42 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
0.819 mL
Type
reactant
Smiles
ClC(=O)OCC
Step Six
Name
ice
Quantity
3 g
Type
reactant
Smiles
Name
Quantity
0.648 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Seven
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Step Eight
Name
Quantity
5.68 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
2.69 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
were stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice, and they
CUSTOM
Type
CUSTOM
Details
Precipitates thus
CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
were removed by the suction filtration
TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice, and they
STIRRING
Type
STIRRING
Details
were stirred for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
were stirred at room temperature for one hour
Duration
1 h
STIRRING
Type
STIRRING
Details
were stirred at room temperature for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to obtain the crude compound, which
CUSTOM
Type
CUSTOM
Details
was purified by the silica gel column chromatography

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrCCCC=1C=C(C#N)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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